5-Amino-2-hydroxybenzonitrile

Vue d'ensemble

Description

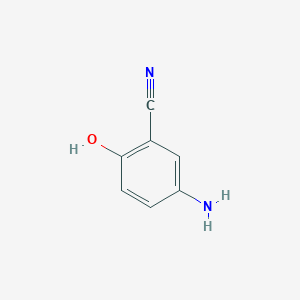

5-Amino-2-hydroxybenzonitrile is a chemical compound with the empirical formula C7H6N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of this compound is 134.135 . The SMILES string representation of its structure is N#CC1=C(O)C=CC(N)=C1 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 134.135 . It has a density of 1.3±0.1 g/cm3, a boiling point of 376.2±32.0 °C at 760 mmHg, and a flash point of 181.3±25.1 °C . It has a molar refractivity of 36.5±0.4 cm3 .Applications De Recherche Scientifique

Selective Serotonin 2A Receptor Agonist : A derivative of 5-Amino-2-hydroxybenzonitrile, 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2AR). This compound has found extensive use in pharmacological research, particularly in in vitro, ex vivo, and in vivo studies of 5-HT2AR signaling in animal models (Rørsted et al., 2021).

Corrosion Inhibition : 2-Aminobenzene-1,3-dicarbonitriles derivatives, closely related to this compound, have been investigated as corrosion inhibitors for metals like mild steel and aluminum in acidic and alkaline environments. These derivatives demonstrated significant inhibition efficiency, suggesting their potential as green corrosion inhibitors (Verma et al., 2015).

Herbicide Resistance in Transgenic Plants : The gene encoding a specific nitrilase that converts bromoxynil, a compound structurally related to this compound, to its primary metabolite, was used to confer resistance to bromoxynil in transgenic tobacco plants. This represents a successful approach to obtain herbicide resistance by introducing a catabolic detoxification gene in plants (Stalker et al., 1988).

Cancer Cell Inhibition : A family of compounds including derivatives of 4-aminobenzonitrile, structurally similar to this compound, showed strong activity against colorectal and triple-negative breast cancer cells. These compounds demonstrated potential in inhibiting cell proliferation and inducing apoptosis (Pilon et al., 2020).

Root Growth Inhibitors : Derivatives of 4-hydroxybenzonitrile, similar to this compound, have been investigated for their herbicidal properties and their effects on root growth in plants. Such studies help in understanding the mode of action and metabolism of these compounds in different plant species (Wain, 1977).

Biological Evaluation of Compounds : Studies on the synthesis and biological evaluation of various derivatives of 2-aminobenzonitrile, similar to this compound, have been conducted. These studies involve characterizing new compounds and assessing their potential biological activities, including antimicrobial and antioxidant properties (Govindharaju et al., 2019).

Novel Synthesis Techniques : Research has been conducted on novel synthesis methods for derivatives of 4-hydroxybenzonitrile, akin to this compound. Such studies contribute to the development of efficient and scalable synthesis processes for these compounds (Müller & Pfleiderer, 1978).

Safety and Hazards

5-Amino-2-hydroxybenzonitrile is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Propriétés

IUPAC Name |

5-amino-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAOIPFLGXRQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40986970 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67608-58-6 | |

| Record name | 5-Amino-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40986970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

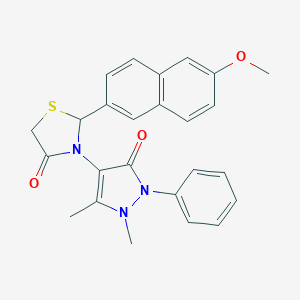

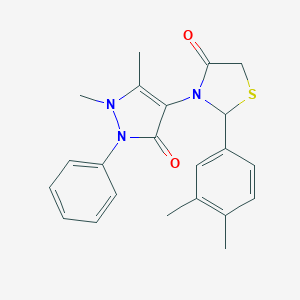

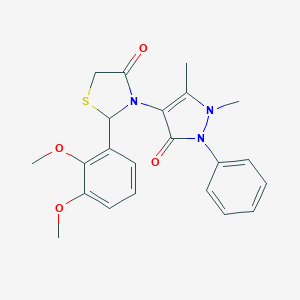

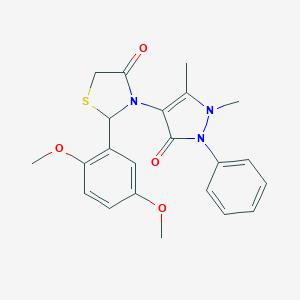

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.